molecular formula C15H13NO4 B1456690 Methyl 2-(4-acetylphenoxy)isonicotinate CAS No. 1415719-21-9

Methyl 2-(4-acetylphenoxy)isonicotinate

Cat. No. B1456690
CAS RN: 1415719-21-9
M. Wt: 271.27 g/mol
InChI Key: WBEDAPQUNSJFBO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-acetylphenoxy)isonicotinate” consists of a pyridine ring attached to a methyl carboxylate .

Scientific Research Applications

Thrips Pest Management

Methyl isonicotinate, a compound related to Methyl 2-(4-acetylphenoxy)isonicotinate, is investigated for its applications in thrips pest management. It functions as a non-pheromone semiochemical, demonstrating behavioral responses in thrips that result in increased trap capture across multiple species. Its effectiveness is mainly utilized in conjunction with colored sticky traps for enhanced monitoring in greenhouses. This compound's properties suggest potential broader applications in thrips management strategies, such as mass trapping and lure and kill methods, indicating its significant role in pest control in various crops (Teulon et al., 2017).

Hemoglobin Oxygen Affinity Modulation

Research on isomeric series related to this compound has shown that certain compounds can significantly decrease the oxygen affinity of human hemoglobin. This property is crucial for developing treatments that can manage conditions related to oxygen supply, such as ischemia and stroke. The study presents structure-activity relationships, highlighting compounds that exhibit strong allosteric effects on hemoglobin, potentially beneficial for clinical and biological applications where modulation of oxygen affinity is desired (Randad et al., 1991).

Semiochemical Applications

Further developments in the use of Methyl isonicotinate for thrips pest management have been documented, reinforcing its role as a semiochemical. It serves as the active ingredient in various lures used primarily in Europe, with plans for release in Australasia. Its efficacy against numerous thrips species, including pests not found in New Zealand, emphasizes its value in integrated pest management strategies. This compound's versatility in application methods supports its potential for broader adoption in pest management practices (Teulon et al., 2011).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 2-(4-acetylphenoxy)isonicotinate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with oxidoreductases, transferases, and hydrolases, which are essential for various metabolic processes . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, thereby influencing their catalytic activities. For instance, it may act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites. Additionally, it may impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby affecting cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound may bind to the active sites of enzymes, thereby inhibiting their catalytic activities. Alternatively, it may activate certain enzymes by inducing conformational changes that enhance their function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function . This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in metabolic pathways and gene expression profiles.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating immune responses . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation processes. Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of metabolites that may have distinct biological activities. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms or passive diffusion, depending on its concentration and the presence of transporters. Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function . This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, affecting gene expression and other nuclear processes.

properties

IUPAC Name

methyl 2-(4-acetylphenoxy)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-10(17)11-3-5-13(6-4-11)20-14-9-12(7-8-16-14)15(18)19-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEDAPQUNSJFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.